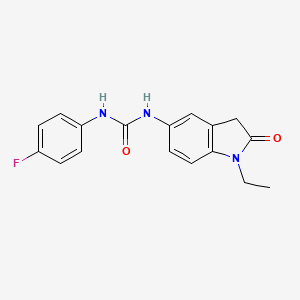

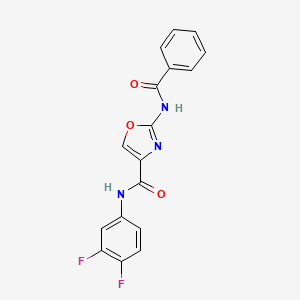

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(4-fluorophenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This would typically include the compound’s systematic name, any common names, its molecular formula, and its structure.

Synthesis Analysis

This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis

This would involve a discussion of the reactions the compound undergoes, including the conditions under which these reactions occur and the products formed.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications

Indole derivatives possess various biological activities, which have created interest among researchers to synthesize a variety of indole derivatives . Here are some potential applications:

-

Antiviral Activity

- Indole derivatives have been reported as antiviral agents .

- Specific compounds have shown inhibitory activity against influenza A .

- The methods of application or experimental procedures would involve synthesizing the specific indole derivative and testing its antiviral activity in vitro .

- The outcomes obtained would be the inhibitory activity against the virus, measured as IC50 values .

-

Anti-inflammatory Activity

- Indole derivatives also possess anti-inflammatory properties .

- The methods of application would involve synthesizing the specific indole derivative and testing its anti-inflammatory activity in vitro or in vivo .

- The outcomes obtained would be the reduction in inflammation, measured using appropriate assays .

-

Anticancer Activity

- Indole derivatives have shown anticancer properties .

- The methods of application would involve synthesizing the specific indole derivative and testing its anticancer activity in vitro or in vivo .

- The outcomes obtained would be the reduction in cancer cell proliferation, measured using appropriate assays .

-

Underwater Acoustic Coating

- Indole derivatives could potentially be used in the development of underwater anechoic coatings .

- These coatings are designed to absorb sound waves, reducing noise and improving stealth capabilities for underwater vehicles .

- The methods of application would involve synthesizing the specific indole derivative and incorporating it into the coating material, then testing its sound absorption properties under various conditions .

- The outcomes obtained would be the sound absorption performance of the coating, measured using appropriate acoustic tests .

-

Artificial Intelligence and Drug Discovery

- Indole derivatives could potentially be used in drug discovery with the help of AI models like AlphaFold .

- These models can predict the structure of proteins and other molecules, and how they interact, which could help in the design of new drugs .

- The methods of application would involve using the AI model to predict the interactions of the indole derivative with various biological targets .

- The outcomes obtained would be the predicted interactions and potential therapeutic effects of the indole derivative .

-

Polymer Technology

- Indole derivatives could potentially be used in the synthesis of polymers .

- These polymers have a range of properties that make them useful in various applications, from biocompatible materials to water-soluble polymers .

- The methods of application would involve synthesizing the specific indole derivative and incorporating it into the polymer .

- The outcomes obtained would be the properties of the resulting polymer, measured using appropriate tests .

-

Antibacterial Activity

-

Antifungal Activity

-

Neuroprotective Activity

- Indole derivatives have shown neuroprotective properties .

- The methods of application would involve synthesizing the specific indole derivative and testing its neuroprotective activity in vitro or in vivo .

- The outcomes obtained would be the protection of neurons from damage, measured using appropriate assays .

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.

Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas of biological activity that could be explored.

properties

IUPAC Name |

1-(1-ethyl-2-oxo-3H-indol-5-yl)-3-(4-fluorophenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O2/c1-2-21-15-8-7-14(9-11(15)10-16(21)22)20-17(23)19-13-5-3-12(18)4-6-13/h3-9H,2,10H2,1H3,(H2,19,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKODASLKVAUAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(4-fluorophenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2363892.png)

![3-((1-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2363896.png)

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2363897.png)

![4-methoxy-N-(2-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2363898.png)

![[2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2363901.png)

![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2363911.png)

![2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2363913.png)